molecular formula C17H16O3 B12641992 4-(3-Oxobutyl)phenyl benzoate CAS No. 94135-08-7

4-(3-Oxobutyl)phenyl benzoate

Cat. No.: B12641992
CAS No.: 94135-08-7
M. Wt: 268.31 g/mol
InChI Key: SGCBNKSLSODZJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutyl)phenyl benzoate typically involves the esterification of 4-(3-oxobutyl)phenol with benzoic acid or its derivatives. One common method includes the reaction of 4-(3-oxobutyl)phenol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobutyl)phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Oxobutyl)phenyl benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Oxobutyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Oxobutyl)phenyl benzoate is unique due to its specific ester linkage and the presence of both ketone and aromatic functional groups.

Properties

CAS No.

94135-08-7

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] benzoate

InChI

InChI=1S/C17H16O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3

InChI Key

SGCBNKSLSODZJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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